2-Ethyl-1,3-dioxolane

Catalog No.
S3338827
CAS No.
2568-96-9
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-1,3-dioxolane

CAS Number

2568-96-9

Product Name

2-Ethyl-1,3-dioxolane

IUPAC Name

2-ethyl-1,3-dioxolane

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-2-5-6-3-4-7-5/h5H,2-4H2,1H3

InChI Key

WEBRDDDJKLAXTO-UHFFFAOYSA-N

SMILES

CCC1OCCO1

Solubility

1.96 M

Canonical SMILES

CCC1OCCO1

Synthesis and Characterization:

-Ethyl-1,3-dioxolane is a cyclic ether, also known as a five-membered ring containing oxygen atoms. Researchers have employed various methods for its synthesis, including:

  • Acid-catalyzed cyclization of ethylene glycol with acetaldehyde.
  • Reaction of diethylene glycol with propionic acid.

These methods are described in detail in the respective scientific publications.

Properties and Applications:

-Ethyl-1,3-dioxolane exhibits several properties that make it useful in scientific research:

  • Solvent: It acts as a polar aprotic solvent, meaning it has no hydrogen atoms bonded to its oxygen atoms and exhibits some polarity. This property allows it to dissolve a wide range of polar and nonpolar compounds [].
  • Stabilizing agent: Due to its cyclic structure, 2-ethyl-1,3-dioxolane can form stable acetal and ketal protecting groups for carbonyl compounds. These protecting groups prevent unwanted reactions while allowing for selective functionalization at other sites in the molecule [].

2-Ethyl-1,3-dioxolane is a cyclic ether with the molecular formula C6H12O2. It is characterized by its dioxolane structure, which consists of a five-membered ring containing two oxygen atoms. This compound is also known by several other names, including 2-ethyl-2-methyl-1,3-dioxolane and 2-methyl-2-ethyldioxolane. It has a molecular weight of approximately 116.16 g/mol and is often utilized in various chemical applications due to its unique properties .

  • No known established mechanism of action in biological systems has been documented in scientific research.
  • Safety information on 2-Ethyl-1,3-dioxolane is limited.
  • As a general safety precaution for organic compounds, it is advisable to handle it with gloves and in a well-ventilated area.

The chemical behavior of 2-ethyl-1,3-dioxolane includes its participation in various reactions, particularly oxidation and hydrolysis. In the presence of specific catalysts, it can undergo hydrolysis to regenerate ethylene glycol, an important industrial chemical . The oxidation pathways of 1,3-dioxolanes have been studied extensively, demonstrating that they can form several stable intermediates such as ethylene and formaldehyde through radical mechanisms .

While specific biological activity data for 2-ethyl-1,3-dioxolane is limited, compounds within the dioxolane family often exhibit varying degrees of toxicity and biological interactions. The safety profile and potential effects on human health or the environment require further investigation to establish comprehensive biological activity parameters.

Several methods exist for synthesizing 2-ethyl-1,3-dioxolane:

  • Acetalization: This method involves the reaction of ethylene glycol with appropriate aldehydes or ketones in the presence of acid catalysts.
  • Cyclization Reactions: The formation of dioxolanes can also occur through cyclization processes involving diols and carbonyl compounds.
  • Reactive Distillation: A more recent approach involves using reactive distillation techniques to hydrolyze related compounds, facilitating the production of 2-ethyl-1,3-dioxolane from other precursors .

2-Ethyl-1,3-dioxolane finds applications in various fields:

  • Solvent: It serves as a solvent in organic synthesis due to its favorable solubility properties.
  • Intermediate: This compound acts as an intermediate in the production of other chemicals, particularly in the synthesis of polymers and resins.
  • Ethylene Glycol Recovery: It plays a significant role in processes aimed at recovering ethylene glycol from waste streams through hydrolysis .

Interaction studies involving 2-ethyl-1,3-dioxolane primarily focus on its reactivity with other chemical species. For instance, its oxidation pathways reveal interactions with oxygen and various radicals that lead to the formation of stable products like carbon dioxide and water. These studies are crucial for understanding its behavior under different conditions and its implications in industrial applications .

Several compounds share structural similarities with 2-ethyl-1,3-dioxolane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-DioxolaneC3H6O2A simpler dioxolane without ethyl substitution
2-Methyl-1,3-dioxolaneC5H10O2Contains a methyl group instead of ethyl
4-Methyl-1,3-dioxolaneC5H10O2Substituted at the fourth position
2-Ethyl-4-methyl-1,3-dioxolaneC6H12O2Contains both ethyl and methyl substitutions

Uniqueness

The uniqueness of 2-ethyl-1,3-dioxolane lies in its specific combination of ethyl and methyl groups within the dioxolane framework. This configuration influences its physical properties and reactivity compared to other dioxolanes. Its ability to act as both a solvent and an intermediate makes it particularly valuable in industrial settings.

XLogP3

0.8

Other CAS

2568-96-9

Wikipedia

2-Ethyl-1,3-dioxolane

Dates

Modify: 2023-08-19

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